molecular formula C11H13NO2 B2980847 N-[(3-methoxyphenyl)methyl]prop-2-enamide CAS No. 1156157-22-0

N-[(3-methoxyphenyl)methyl]prop-2-enamide

Cat. No. B2980847
CAS RN: 1156157-22-0
M. Wt: 191.23
InChI Key: DEIOOKRZULAQBV-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. MPPA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In

Scientific Research Applications

Neuroprotective Agent in Parkinson’s Disease

N-[(3-methoxyphenyl)methyl]prop-2-enamide: has been studied for its neuroprotective properties, particularly in the context of Parkinson’s disease. It acts as a selective signal transducer and activator of transcription 3 (STAT3) inhibitor, which has anti-inflammatory properties . This compound could potentially protect against dopaminergic neurodegeneration, which is a hallmark of Parkinson’s disease.

Anti-Inflammatory Applications

Due to its STAT3 inhibitory action, N-[(3-methoxyphenyl)methyl]prop-2-enamide also shows promise in various inflammatory disease models . It could be used to ameliorate conditions where inflammation plays a key role, such as autoimmune diseases.

Synthesis of Entacapone

This compound is a precursor in the synthesis of Entacapone , a medication used in the treatment of Parkinson’s disease. It works by inhibiting catechol-O-methyltransferase (COMT), thereby increasing the bioavailability of L-DOPA .

Tuberculosis and Dengue Treatment

Preliminary studies have indicated that derivatives of N-[(3-methoxyphenyl)methyl]prop-2-enamide show in vitro activity against tuberculosis and dengue, suggesting potential applications in the treatment of these diseases .

Cycloaddition Reactions in Organic Synthesis

The compound is involved in 1,3-dipolar cycloaddition reactions, which are a method of synthesizing five-membered heterocyclic compounds. These reactions are significant in the field of organic chemistry for creating complex molecules .

Development of Isoxazolidine Derivatives

Through its involvement in cycloaddition reactions, N-[(3-methoxyphenyl)methyl]prop-2-enamide can lead to the formation of isoxazolidine derivatives. These compounds have a broad spectrum of biological activity, including antifungal, anticarcinogenic, antiviral, antibacterial, and anti-inflammatory properties .

Creation of Chiral Centers

The compound’s ability to undergo cycloaddition with nitrones results in the formation of new chiral centers. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules .

Reference Standard for Pharmaceutical Testing

N-[(3-methoxyphenyl)methyl]prop-2-enamide: is used as a reference standard in pharmaceutical testing to ensure the quality and consistency of pharmaceutical products .

Safety and Hazards

The safety data sheet (SDS) for “N-[(3-methoxyphenyl)methyl]prop-2-enamide” provides information on its hazards. It is classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIOOKRZULAQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]prop-2-enamide

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